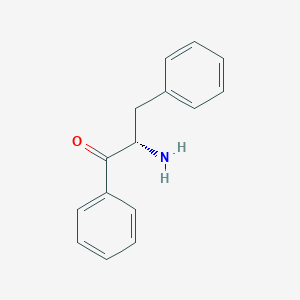
1-Propanone, 2-amino-1,3-diphenyl-, (2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 2-amino-1,3-diphenyl-, (2S)- is a chiral compound with significant importance in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 2-amino-1,3-diphenyl-, (2S)- typically involves the use of chiral catalysts to ensure the production of the (2S)-enantiomer. One common method involves the reaction of benzylamine with benzaldehyde in the presence of a chiral catalyst to form the intermediate Schiff base, which is then reduced to the desired product using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as chromatography can ensure the isolation of the (2S)-enantiomer with high enantiomeric excess.
Análisis De Reacciones Químicas
Types of Reactions
1-Propanone, 2-amino-1,3-diphenyl-, (2S)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or other derivatives.
Aplicaciones Científicas De Investigación
1-Propanone, 2-amino-1,3-diphenyl-, (2S)- has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Propanone, 2-amino-1,3-diphenyl-, (2S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diphenyl-2-propanone: A structurally similar compound with different functional groups.
Dibenzyl ketone: Another related compound with similar structural features.
Uniqueness
1-Propanone, 2-amino-1,3-diphenyl-, (2S)- is unique due to its chiral nature and specific functional groups, which confer distinct chemical and biological properties. Its ability to interact with chiral environments and specific molecular targets makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
210711-01-6 |
|---|---|
Fórmula molecular |
C15H15NO |
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
(2S)-2-amino-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C15H15NO/c16-14(11-12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13/h1-10,14H,11,16H2/t14-/m0/s1 |
Clave InChI |
FLVSDXZOBZUNOB-AWEZNQCLSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)C2=CC=CC=C2)N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)C2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


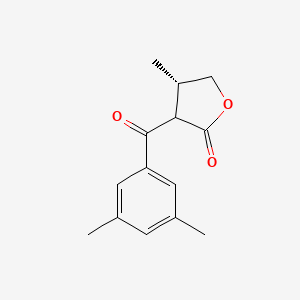
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-nitrophenyl)methylideneamino]benzamide](/img/structure/B14254619.png)
![1-Azabicyclo[2.2.2]octan-3-YL hexanoate](/img/structure/B14254623.png)
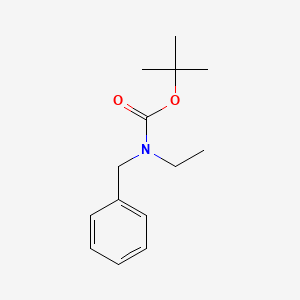
![3-(2,4-Dichlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B14254635.png)
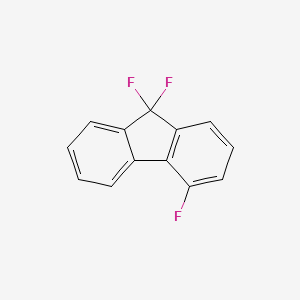
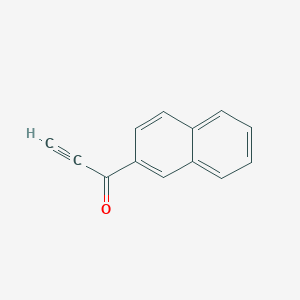
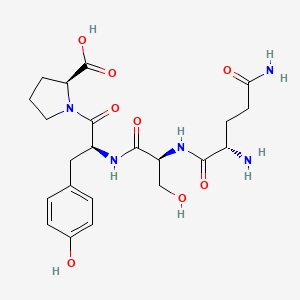
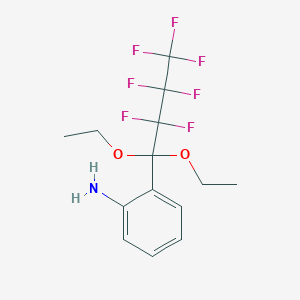
![[4-(Butyltellanyl)but-3-en-1-yn-1-yl]benzene](/img/structure/B14254664.png)
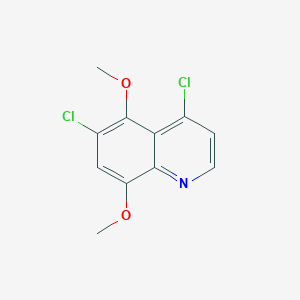
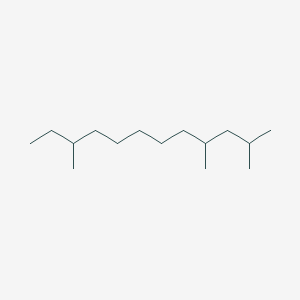
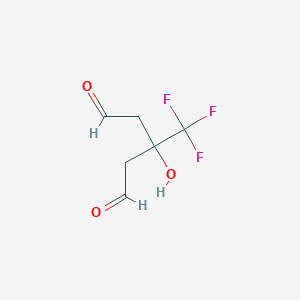
![4-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide](/img/structure/B14254697.png)
